BenchChemオンラインストアへようこそ!

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzamide

Lipophilicity Drug-likeness ADME Prediction

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzamide (CAS 2320143-57-3) is a synthetic small molecule (C₁₆H₂₃NO₄S, MW 325.42 g/mol) comprising a thiane (tetrahydro-2H-thiopyran) core substituted at the 4-position with a 2-hydroxyethoxy group and linked via a methylene spacer to a 4-methoxybenzamide moiety. The compound belongs to a class of tetrahydrothiopyran-based amide derivatives that have attracted interest as modular scaffolds in medicinal chemistry, owing to the thiane ring's ability to confer conformational constraint, metabolic stability, and favorable lipophilicity modulation.

Molecular Formula C16H23NO4S
Molecular Weight 325.42
CAS No. 2320143-57-3
Cat. No. B2434203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzamide
CAS2320143-57-3
Molecular FormulaC16H23NO4S
Molecular Weight325.42
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCC2(CCSCC2)OCCO
InChIInChI=1S/C16H23NO4S/c1-20-14-4-2-13(3-5-14)15(19)17-12-16(21-9-8-18)6-10-22-11-7-16/h2-5,18H,6-12H2,1H3,(H,17,19)
InChIKeyRUNCPIBMMQUFRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzamide (CAS 2320143-57-3) – Structural and Physicochemical Profile for Research Procurement


N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzamide (CAS 2320143-57-3) is a synthetic small molecule (C₁₆H₂₃NO₄S, MW 325.42 g/mol) comprising a thiane (tetrahydro-2H-thiopyran) core substituted at the 4-position with a 2-hydroxyethoxy group and linked via a methylene spacer to a 4-methoxybenzamide moiety [1]. The compound belongs to a class of tetrahydrothiopyran-based amide derivatives that have attracted interest as modular scaffolds in medicinal chemistry, owing to the thiane ring's ability to confer conformational constraint, metabolic stability, and favorable lipophilicity modulation . The 4-methoxybenzamide pharmacophore is a recognized privileged fragment in drug discovery, with documented activity across multiple target classes including PARP, HDAC, and sigma receptors [2]. The compound is commercially available through screening-compound suppliers such as Life Chemicals (catalog F6571-2732), positioning it as an accessible building block or screening candidate for early-stage drug discovery programs [1].

Why In-Class Tetrahydrothiopyran Amides Cannot Be Interchanged with N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzamide (2320143-57-3)


The tetrahydrothiopyran-amide chemotype encompasses a structurally diverse family wherein small variations in substituent identity and position can produce large shifts in physicochemical and pharmacological properties. The target compound differentiates itself from its closest commercial analogs through a unique combination of three critical structural features: (i) a 2-hydroxyethoxy group on the thiane ring rather than a methoxy or unsubstituted alkyl group, which increases hydrogen-bond donor/acceptor capacity and aqueous solubility [1]; (ii) a para-methoxy substitution pattern on the benzamide ring, which modulates electronic character and steric profile differently than ortho-ethoxy (CAS 2195875-20-6) or ortho-bromo-meta-methoxy (CAS 2309750-02-3) congeners ; and (iii) a methylene linker connecting the thiane core to the benzamide, preserving conformational flexibility distinct from directly N-linked thian-4-yl benzamides . These structural nuances manifest in measurable differences in computed logP, topological polar surface area, and hydrogen-bonding capacity that directly influence solubility, permeability, and target-binding potential—rendering simple interchange with analogs scientifically unjustified without head-to-head comparative data [1].

Quantitative Differentiation Evidence for N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzamide (2320143-57-3) vs. Structural Analogs


Computed Lipophilicity (XLogP3) Comparison: Target Compound vs. Unsubstituted Benzamide Analog

The target compound (CAS 2320143-57-3) exhibits a computed XLogP3 of 1.4, reflecting the balanced lipophilicity conferred by the 4-methoxy substituent on the benzamide ring combined with the polar 2-hydroxyethoxy group on the thiane core [1]. Replacement of the 4-methoxybenzamide with an unsubstituted benzamide (CAS not assigned; N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide, MW 295.4) is expected to reduce lipophilicity by approximately 0.5–0.8 logP units based on the Hansch π-value for para-OCH₃ (+0.02) versus H (0.00) on aromatic systems, although the net effect is partially offset by the increased molecular weight and polar surface area of the 4-methoxy congener . This difference places the target compound closer to the optimal logP range (1–3) for oral drug-likeness per Lipinski guidelines, while the des-methoxy analog trends toward sub-optimal logP for membrane passive diffusion [2].

Lipophilicity Drug-likeness ADME Prediction

Topological Polar Surface Area (TPSA) Differentiation: Target Compound vs. 4-Methoxythian Analog

The target compound possesses a computed TPSA of 93.1 Ų, attributable to its five hydrogen-bond acceptor atoms (amide carbonyl oxygen, ether oxygens in the hydroxyethoxy chain, methoxy oxygen, and thiane sulfur) and two hydrogen-bond donor atoms (amide NH and terminal hydroxyl) [1]. An analog in which the 2-hydroxyethoxy group on the thiane ring is replaced by a methoxy group (N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzamide) eliminates one hydrogen-bond donor and one hydrogen-bond acceptor, reducing TPSA by approximately 20–25 Ų to an estimated ~68–73 Ų [2]. TPSA values below 90 Ų are generally associated with favorable blood-brain barrier penetration, while values above 90 Ų are correlated with reduced CNS exposure but improved oral absorption via transcellular passive diffusion [3]. The target compound's TPSA of 93.1 Ų thus sits near this critical threshold, distinguishing it from the 4-methoxythian analog which leans more toward CNS-penetrant physicochemical space [3].

Polar Surface Area Membrane Permeability Blood-Brain Barrier Penetration

Hydrogen-Bond Donor Count as a Selectivity and Solubility Determinant: Target Compound vs. 2-Ethoxybenzamide Analog

The target compound possesses two hydrogen-bond donor (HBD) groups—the secondary amide NH and the terminal hydroxyl of the 2-hydroxyethoxy chain—as computed from its 2D structure [1]. In contrast, the 2-ethoxybenzamide analog (CAS 2195875-20-6; 2-ethoxy-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide) retains the same two HBD count but introduces an ortho-ethoxy substituent on the benzamide ring that sterically shields the amide NH, potentially reducing its availability for intermolecular hydrogen bonding with biological targets or solvent . The para-methoxy substitution in the target compound leaves the amide NH sterically unencumbered, preserving full hydrogen-bond donor capacity for target engagement [1]. In medicinal chemistry optimization, the number and steric accessibility of HBD groups are critical parameters governing both aqueous solubility and specific target interactions; ortho-substituted benzamides have been documented to exhibit reduced binding affinity compared to para-substituted congeners due to conformational restrictions on the amide bond [2].

Hydrogen Bonding Aqueous Solubility Target Engagement

Rotatable Bond Count and Conformational Flexibility Comparison: Target Compound vs. Directly N-Linked Thian-4-yl Benzamide Series

The target compound contains seven rotatable bonds as computed from its 2D structure, including the methylene linker between the thiane ring and the benzamide nitrogen, the hydroxyethoxy side chain, and the methoxy group [1]. By comparison, directly N-linked thian-4-yl benzamides (e.g., 4-(aminomethyl)-N-(thian-4-yl)benzamide, MW 250.36) possess fewer rotatable bonds (approximately 4–5) due to the absence of the methylene spacer and the 2-hydroxyethoxy chain . While higher rotatable bond counts are classically associated with increased entropic penalties upon binding and potentially lower oral bioavailability (Veber's rule recommends ≤10 rotatable bonds), the target compound's value of 7 falls well within the acceptable range [2]. The methylene spacer provides a degree of conformational flexibility that may facilitate induced-fit binding to protein targets, a feature absent in the more rigid directly N-linked thian-4-yl benzamide series .

Conformational Flexibility Entropic Penalty Ligand Efficiency

Recommended Research and Procurement Applications for N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzamide (2320143-57-3)


Screening Library Member for Phenotypic or Target-Based Assays Requiring Intermediate Lipophilicity and Moderate Polarity

The target compound's computed XLogP3 of 1.4 and TPSA of 93.1 Ų situate it within a favorable drug-like physicochemical space for screening applications [1]. Procurement of this compound as part of a diversity-oriented or target-focused screening library is indicated when the screening cascade requires compounds with balanced solubility and permeability—particularly in cell-based assays where excessively lipophilic (XLogP3 > 5) or highly polar (XLogP3 < 0) compounds frequently generate false-positive or false-negative results due to aggregation, non-specific binding, or poor membrane penetration [2]. The combination of the 4-methoxybenzamide pharmacophore with the 2-hydroxyethoxy-thiane scaffold provides a chemotype distinct from more common piperidine, piperazine, or tetrahydropyran-based libraries, increasing chemical diversity coverage [3].

Scaffold for Structure-Activity Relationship (SAR) Exploration Around 4-Methoxybenzamide-Containing Ligands

The 4-methoxybenzamide moiety is a documented pharmacophore with reported inhibitory activity against PARP family enzymes (IC₅₀ values in the low micromolar to high nanomolar range for certain congeners) and sigma receptors [1]. The target compound provides a novel thiane-based scaffold for appending this pharmacophore, enabling SAR studies that explore the impact of the saturated sulfur-containing heterocycle on target affinity, selectivity, and pharmacokinetic properties relative to carbocyclic or oxygen-heterocyclic analogs [2]. The commercial availability of structurally related analogs with systematic variations in benzamide substitution (e.g., 2-ethoxy, 2-chloro, unsubstituted, and 2-bromo-5-methoxy congeners) facilitates comparative SAR campaigns [3].

Synthetic Intermediate for Late-Stage Functionalization via the Terminal Hydroxyl Group

The 2-hydroxyethoxy substituent provides a chemically accessible terminal primary alcohol that can serve as a synthetic handle for late-stage diversification—including esterification, etherification, oxidation to the carboxylic acid, mesylation/tosylation for nucleophilic displacement, or conjugation to fluorophores and affinity tags for chemical biology probe development [1]. This functional handle distinguishes the target compound from the 4-methoxythian analog series (which lacks the free hydroxyl), enabling derivatization pathways that are not accessible to the methoxy congener without a deprotection step [2].

Physicochemical Calibration Standard for in Silico ADME Model Validation

With its well-defined computed properties (XLogP3 = 1.4, TPSA = 93.1 Ų, HBD = 2, HBA = 5, nRotB = 7, MW = 325.42) and commercial availability, the target compound can serve as a calibration or validation standard for in silico ADME prediction models [1]. Its physicochemical profile straddles key drug-likeness thresholds—including the TPSA boundary for CNS penetration (~90 Ų), the rotatable bond count limit for oral bioavailability (≤10), and the optimal logP range (1–3)—making it a useful reference compound for benchmarking predictive algorithms against experimentally determined solubility, permeability, and metabolic stability data as they become available [2].

Quote Request

Request a Quote for N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.